molecular formula C17H18N4O5S B4228111 N-{[(2-furylmethyl)amino]carbonothioyl}-2-(4-morpholinyl)-5-nitrobenzamide

N-{[(2-furylmethyl)amino]carbonothioyl}-2-(4-morpholinyl)-5-nitrobenzamide

Cat. No. B4228111
M. Wt: 390.4 g/mol
InChI Key: SJMLNBDKBVEMCQ-UHFFFAOYSA-N
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Description

N-{[(2-furylmethyl)amino]carbonothioyl}-2-(4-morpholinyl)-5-nitrobenzamide, also known as FANFT, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. FANFT is a nitroaromatic compound that has been extensively studied for its potential use as a carcinogen and mutagen.

Mechanism of Action

N-{[(2-furylmethyl)amino]carbonothioyl}-2-(4-morpholinyl)-5-nitrobenzamide is a potent mutagen that induces DNA damage by forming covalent adducts with DNA bases. The formation of these adducts can lead to base pair substitutions, deletions, and insertions, which can ultimately result in mutations.
Biochemical and Physiological Effects
N-{[(2-furylmethyl)amino]carbonothioyl}-2-(4-morpholinyl)-5-nitrobenzamide has been shown to induce oxidative stress and inflammation in various cell types. It has also been shown to induce apoptosis in certain cell types. In addition, N-{[(2-furylmethyl)amino]carbonothioyl}-2-(4-morpholinyl)-5-nitrobenzamide has been shown to have genotoxic effects, including DNA damage and mutations.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(2-furylmethyl)amino]carbonothioyl}-2-(4-morpholinyl)-5-nitrobenzamide in lab experiments is its ability to induce DNA damage and mutations, which can be useful for studying the mechanisms of chemical carcinogenesis and mutagenesis. However, one limitation of using N-{[(2-furylmethyl)amino]carbonothioyl}-2-(4-morpholinyl)-5-nitrobenzamide is its potential toxicity, which can pose a risk to researchers and may limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-{[(2-furylmethyl)amino]carbonothioyl}-2-(4-morpholinyl)-5-nitrobenzamide. One area of research could focus on developing new methods for synthesizing N-{[(2-furylmethyl)amino]carbonothioyl}-2-(4-morpholinyl)-5-nitrobenzamide that are more efficient and cost-effective. Another area of research could focus on developing new techniques for studying the genotoxic effects of N-{[(2-furylmethyl)amino]carbonothioyl}-2-(4-morpholinyl)-5-nitrobenzamide, such as using advanced imaging techniques to visualize DNA damage and mutations. Additionally, future research could investigate the potential use of N-{[(2-furylmethyl)amino]carbonothioyl}-2-(4-morpholinyl)-5-nitrobenzamide as a therapeutic agent for certain types of cancer, based on its ability to induce apoptosis in certain cell types.

Scientific Research Applications

N-{[(2-furylmethyl)amino]carbonothioyl}-2-(4-morpholinyl)-5-nitrobenzamide has been used in various scientific research studies due to its ability to induce DNA damage and mutations. It has been used to investigate the mechanisms of chemical carcinogenesis and to study the effects of mutagenic compounds on DNA.

properties

IUPAC Name

N-(furan-2-ylmethylcarbamothioyl)-2-morpholin-4-yl-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c22-16(19-17(27)18-11-13-2-1-7-26-13)14-10-12(21(23)24)3-4-15(14)20-5-8-25-9-6-20/h1-4,7,10H,5-6,8-9,11H2,(H2,18,19,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMLNBDKBVEMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC(=S)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.